![molecular formula C9H9N3O3 B14304456 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidenemethyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives. One common method is the condensation reaction between hydrazine and a benzoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzamide
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzonitrile
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzaldehyde
Uniqueness
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is unique due to its specific structural features, such as the presence of both a hydrazone group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-12-5-11-8(13)6-3-1-2-4-7(6)9(14)15/h1-5H,10H2,(H,14,15)(H,11,12,13) |
Clave InChI |
SMRDCSIGWUNLCW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/C=N/N)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC=NN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


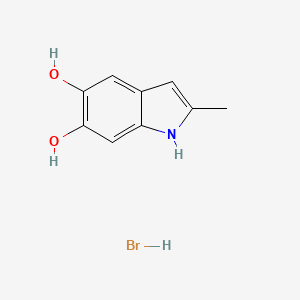
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

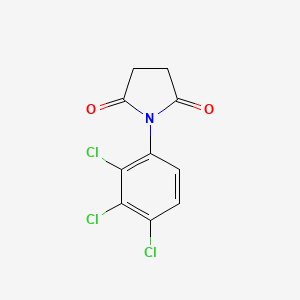
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


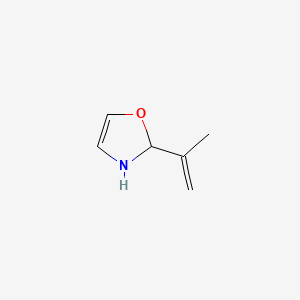
methanone](/img/structure/B14304413.png)
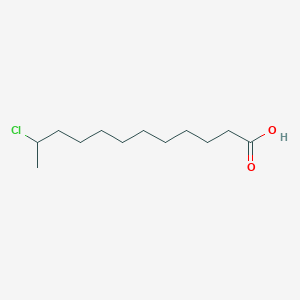
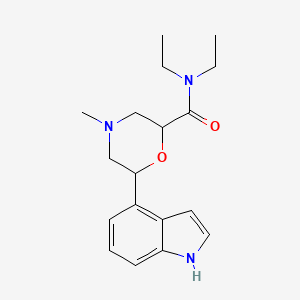

![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
